Bay-876

Description

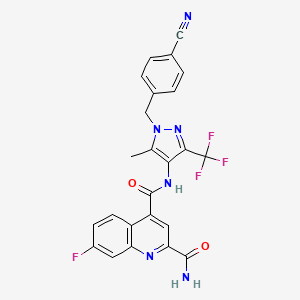

a GLUT1 inhibitor; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJDIJJOOQUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799753-84-6 | |

| Record name | BAY-876 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Bay-876: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent and highly selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[4][5] By targeting this fundamental metabolic vulnerability, this compound presents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, metabolism, and its anti-tumor activity.

Core Mechanism: Selective GLUT1 Inhibition

This compound exhibits high-affinity binding to GLUT1, effectively blocking the transmembrane transport of glucose into the cell.[1][2] This inhibition is highly selective for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4, minimizing off-target effects.[1][2] The potent and selective nature of this compound makes it an invaluable tool for studying the role of GLUT1 in normal physiology and disease, and a strong candidate for clinical development.

Quantitative Data on this compound Potency and Selectivity

| Parameter | Value | Cell/System | Reference |

| GLUT1 IC50 | 2 nM | Cell-free assay | [2] |

| GLUT1 IC50 | 0.002 µM | Cell-free assay | [1] |

| Selectivity | >130-fold vs. GLUT2, GLUT3, GLUT4 | Not specified | [2] |

| Selectivity | >100-fold vs. GLUT2, GLUT3, GLUT4 | Not specified | [1] |

In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 | Reference |

| COLO205 | Colorectal Cancer | ~4 nM | [4] |

| HCT116 | Colorectal Cancer | Sensitive | [4] |

| DLD1 | Colorectal Cancer | Sensitive | [4] |

| LoVo | Colorectal Cancer | Sensitive | [4] |

| LS174T | Colorectal Cancer | Nanomolar range | [3] |

| Pt2377 (patient-derived) | Colorectal Cancer | Nanomolar range | [3] |

| SKOV-3 | Ovarian Cancer | Growth inhibition at 25-75 nM | [2] |

| OVCAR-3 | Ovarian Cancer | Growth inhibition at 25-75 nM | [2] |

Signaling Pathways and Cellular Effects

The inhibition of glucose uptake by this compound triggers a cascade of downstream cellular events, ultimately leading to reduced cancer cell proliferation and survival.

Metabolic Reprogramming

By blocking the primary route of glucose entry, this compound forces a metabolic shift in cancer cells. The key metabolic consequences include:

-

Reduced Glycolysis: A direct consequence of glucose deprivation, leading to decreased production of ATP and glycolytic intermediates necessary for biosynthesis.[4][6]

-

Shift to Oxidative Phosphorylation (OXPHOS): To compensate for the loss of glycolytic ATP, some cancer cells increase their reliance on mitochondrial respiration.[4][7]

-

Increased Reactive Oxygen Species (ROS) Production: The enhanced OXPHOS activity can lead to an accumulation of ROS, inducing oxidative stress and cellular damage.[4]

Induction of Apoptosis

The metabolic stress induced by this compound ultimately culminates in programmed cell death, or apoptosis.[4][8] This is evidenced by an increased number of apoptotic cells and the expression of apoptotic markers like cleaved-PARP in this compound treated tumors.[4]

Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells upregulate HIF-1α. HIF-1α, in turn, promotes the expression of genes involved in glycolysis, including GLUT1. This compound has been shown to effectively reduce both the basal and hypoxia-induced expression of GLUT1 and HIF-1α, creating a negative feedback loop that further curtails the glycolytic capacity of cancer cells.[4]

Disulfidptosis

A novel mechanism of cell death, termed disulfidptosis, has been linked to this compound. This process involves the induction of disulfide bond formation in actin cytoskeletal proteins, leading to cell death.[2]

Experimental Protocols

Western Blot Analysis for Protein Expression

A standard experimental procedure to assess the levels of specific proteins.

Methodology:

-

Lysate Preparation: Cells or tissues are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysate is determined using a method like the Pierce BCA Protein Assay Kit.[4]

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Blocking: The membrane is incubated in a blocking solution, such as 5% bovine serum albumin (BSA), to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., rabbit anti-GLUT1).[4]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.[5]

-

Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light that can be captured on film or with a digital imager.

-

Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cancer cell growth.

Methodology (MTS Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

-

Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).[4]

-

MTS Reagent Addition: A solution containing a tetrazolium compound (MTS) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a plate reader. The amount of formazan is directly proportional to the number of living cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that inhibits cell growth by 50%.[4]

In Vivo Xenograft Models

To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[5]

-

Monitoring: Tumor volume and mouse body weight are regularly measured.[3]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for various biomarkers using techniques like western blotting and immunohistochemistry to assess target engagement and therapeutic effect.[4]

Conclusion

This compound is a highly specific and potent inhibitor of GLUT1 that demonstrates significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is centered on the disruption of cancer cell metabolism, leading to a cascade of events including reduced glycolysis, increased oxidative stress, and ultimately, apoptosis. The well-defined mechanism and promising preclinical data make this compound a compelling candidate for further investigation and clinical development as a targeted cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor this compound by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 6. Characterization of the effect of the GLUT-1 inhibitor this compound on T cells and macrophages | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

BAY-876: A Technical Guide to a Selective GLUT1 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-876 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism even in the presence of oxygen, a phenomenon known as the Warburg effect.[3][4][5] Overexpression of GLUT1 is associated with tumor progression and poor overall survival in various cancers.[4][5] By selectively targeting GLUT1, this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and inhibit tumor growth.[4][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound selectively binds to and inhibits the function of the GLUT1 transporter, thereby blocking the initial and rate-limiting step of glucose metabolism.[4][5] This inhibition leads to a cascade of downstream effects within the cancer cell:

-

Reduced Glucose Uptake: this compound directly prevents the transport of glucose across the cell membrane.[4][8]

-

Inhibition of Glycolysis: With diminished intracellular glucose, the rate of glycolysis is significantly decreased.[6][9]

-

Decreased Lactate Production: The reduction in glycolysis leads to a corresponding decrease in the production and secretion of lactate.[6][9][10]

-

Depletion of ATP: The impairment of glycolysis results in a reduction of cellular ATP levels, the primary energy currency of the cell.[6][10]

-

Activation of AMPK: Reduced ATP levels can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6]

-

Inhibition of Cell Proliferation and Tumor Growth: By depriving cancer cells of their primary energy source, this compound inhibits cell proliferation and suppresses tumor growth in preclinical models.[4][6][11]

Quantitative Data

The following tables summarize the quantitative data on the efficacy and selectivity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| GLUT1 IC50 | 2 nM | Cell-free assay | [1][2][12] |

| 3.2 nM | Hela-MaTu cells | [1] | |

| Selectivity vs. Other GLUTs | |||

| GLUT2 | >100-fold (4700-fold) | Cell-free assays | [1][5] |

| GLUT3 | >100-fold (800-fold) | Cell-free assays | [1][5] |

| GLUT4 | >100-fold (135-fold) | Cell-free assays | [1][5] |

| Anti-proliferative IC50 | |||

| OVCAR-3 (Ovarian Cancer) | ~60 nM | MTT assay | [6][13] |

| SKOV-3 (Ovarian Cancer) | 188 nM | MTT assay | [6][13] |

| HEY (Ovarian Cancer) | 1002 nM | MTT assay | [6] |

| COLO205 (Colorectal Cancer) | ~4 nM | MTS assay | [11] |

Table 2: Effects of this compound on Cellular Metabolism

| Parameter | Effect | Cell Line(s) | Concentration | Reference |

| Glycolysis Rate | Dose-dependent decrease | SKOV-3, OVCAR-3, HEY | 25-75 nM | [6] |

| Lactate Production | Dose-dependent decrease | SKOV-3, OVCAR-3, HEY | 25-75 nM | [6] |

| Cellular ATP Content | Decreased | SKOV-3, OVCAR-3 | 75 nM | [6] |

| AMPKα Phosphorylation | Increased | SKOV-3, OVCAR-3 | 75 nM | [6] |

| Glucose Uptake | Attenuated by 41% | Activated CD4+ T cells | Not Specified | [8] |

| Attenuated by 15% | Activated macrophages | Not Specified | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: Use cancer cell lines with varying levels of GLUT1 expression. For example, SKOV-3, OVCAR-3, and HEY ovarian cancer cell lines, or HCT116, COLO205, and DLD1 colorectal cancer cell lines.[6][11] A cell line with low or non-functional GLUT1, such as A2780, can serve as a negative control.[6][9]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

Glucose Uptake Assay (using 2-NBDG)

This protocol is based on the use of the fluorescent glucose analog 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG).[14]

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.[14]

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 200 µM and incubate for 30-90 minutes at 37°C.[14]

-

Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Normalize the fluorescence readings to a control (vehicle-treated cells) to determine the percentage of glucose uptake inhibition. Calculate the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours.[6]

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Glycolysis and Lactate Production Assays

-

Cell Culture and Treatment: Culture cells in 12-well plates and treat with this compound (e.g., 25-75 nM) for 24 hours.[12]

-

Sample Collection: Collect the cell culture supernatants.

-

Glycolysis Assay: Measure the rate of glycolysis using a commercially available glycolysis assay kit, which typically measures the production of L-lactate.

-

Lactate Assay: Measure the lactate concentration in the culture supernatants using a lactate assay kit.

-

Data Normalization: Normalize the results to the cell number or total protein content.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against GLUT1 (1:1000), phosphorylated AMPKα (p-AMPK), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.[10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2rg^null^ (NSG) or BALB/c-nu/nu) aged 4-6 weeks.[6][11]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells in 100 µL of DMEM) into the flank of each mouse.[11]

-

Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[15]

-

This compound Administration: Administer this compound orally by gavage at doses ranging from 1.5 to 4.5 mg/kg/day for a specified period (e.g., 28-30 days).[6][12] The vehicle control can be a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[12]

-

Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[15] Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., biochemical assays, immunohistochemistry).

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that rely on GLUT1-mediated glucose uptake. Its high potency and selectivity make it an ideal probe for studying the role of GLUT1 in cancer metabolism and for evaluating the therapeutic potential of targeting glycolysis. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their preclinical cancer studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound [mdpi.com]

- 7. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 11. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor this compound by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bay-876: A Technical Guide to a Potent and Selective GLUT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent, selective, and orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism, a phenomenon known as the Warburg effect.[4][5] By blocking GLUT1, this compound disrupts glycolytic metabolism in cancer cells, leading to reduced proliferation and tumor growth.[1][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery

This compound was identified through a high-throughput screening campaign of approximately 3 million compounds.[8][9] The initial hits were optimized through extensive structure-activity relationship (SAR) studies to yield a compound with single-digit nanomolar potency against GLUT1 and a high degree of selectivity over other glucose transporters.[8][9] This effort led to the identification of this compound as a promising candidate for further development.[8]

Synthesis

The synthesis of this compound has been described in the scientific literature, originating from N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as a starting point for optimization.[8][9] While a detailed, step-by-step protocol is proprietary and found within the full-text publications, the general synthetic scheme has been published. For the complete and detailed synthesis protocol, readers are directed to the primary scientific literature.

Mechanism of Action

This compound selectively inhibits GLUT1, which is responsible for facilitative glucose transport across the cell membrane.[1][2][3] In cancer cells that are highly dependent on glycolysis for energy production, the inhibition of GLUT1 by this compound leads to a cascade of downstream effects. These include the suppression of glycolysis, a reduction in ATP production, and an increase in mitochondrial respiration and reactive oxygen species (ROS) levels, ultimately inducing apoptosis and inhibiting cell proliferation.[7][10][11]

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of GLUT1 with an IC50 in the low nanomolar range and exhibits high selectivity over other glucose transporters.

| Target | IC50 (nM) | Selectivity vs. GLUT1 | Reference |

| GLUT1 | 2 | - | [1][2][3] |

| GLUT2 | >260 | >130-fold | [1][2] |

| GLUT3 | >260 | >130-fold | [1][2] |

| GLUT4 | >260 | >130-fold | [1][2] |

In Vitro Anti-proliferative Activity

This compound has shown growth-inhibitory effects in various cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| SKOV-3 | Ovarian Cancer | Dose-dependent decrease in cell number | 25-75 nM | 24 and 72 hours | [1] |

| OVCAR-3 | Ovarian Cancer | Dose-dependent decrease in cell number | 25-75 nM | 24 and 72 hours | [1] |

| HCT116 | Colorectal Cancer | Inhibition of cell proliferation | Not specified | Not specified | [7] |

| DLD1 | Colorectal Cancer | Inhibition of cell proliferation | Not specified | Not specified | [7] |

| COLO205 | Colorectal Cancer | Inhibition of cell proliferation | Not specified | Not specified | [7] |

| LoVo | Colorectal Cancer | Inhibition of cell proliferation | Not specified | Not specified | [7] |

| SCC47 | Head and Neck Squamous Cell Carcinoma | Decreased viability | 0.01-100 µM | 24 hours | [2] |

| RPMI2650 | Head and Neck Squamous Cell Carcinoma | Decreased viability | 0.01-100 µM | 24 hours | [2] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Type | Animal Model | Dosage | Duration | Outcome | Reference |

| Ovarian Cancer | Mice with SKOV-3 xenografts | 1.5-4.5 mg/kg/day (oral) | 28 days | Dose-dependent inhibition of tumorigenicity | [1] |

| Ovarian Cancer | Cell line- and PDX models | 4-4.5 mg/kg/day | 28-30 days | 50-71% decrease in tumor volume and weight | [3] |

| Colorectal Cancer | Mice with HCT116 xenografts | Not specified | Not specified | Tumor-inhibitory effects | [7] |

| Hepatocellular Carcinoma | Nude mice with MHCC97-H xenografts | 5 mg/kg (oral) | 3 days (once daily) | Inhibited Warburg effect | [1][12] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.

| Species | Parameter | Value | Reference |

| Rat | Terminal half-life | 2.5 h | [2] |

| Oral bioavailability (F%) | 85% | [2] | |

| Dog | Terminal half-life | 22 h | [2] |

| Oral bioavailability (F%) | 79% | [2] |

Experimental Protocols

Detailed experimental protocols are available in the cited literature. Below is a summary of the key methodologies used in the evaluation of this compound.

Cell Viability and Proliferation Assays

-

Method: Crystal violet staining or MTT assay.[2]

-

Cell Lines: Various cancer cell lines including SKOV-3, OVCAR-3, HEY, HNSCC cell lines (SCC47, RPMI2650), and colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo).[1][2][7]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 25-75 nM or 0.01-100 µM) for specified durations (e.g., 24 or 72 hours).[1][2]

-

Readout: Cell viability or proliferation is quantified by measuring absorbance.

Glycolysis Assays

-

Method: Measurement of glycolysis rate.

-

Cell Lines: Ovarian cancer cells (SKOV-3, OVCAR-3, HEY).[2]

-

Treatment: Cells are treated with this compound (e.g., 25-75 nM) for 24 hours.[2]

-

Readout: The rate of glycolysis is determined.

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of human cancer cells (e.g., SKOV-3, HCT116, MHCC97-H).[1][2][7]

-

Treatment: this compound is administered orally (gavage) at specified doses (e.g., 1.5-4.5 mg/kg/day) for a defined period (e.g., 28 days).[1][2]

-

Readout: Tumor volume and weight are measured to assess anti-tumor efficacy.

Western Blotting

-

Purpose: To determine the expression levels of proteins such as GLUT1.

-

Procedure: Standard western blotting protocols are followed, using specific primary antibodies against the target proteins.[7]

Discovery and Development Workflow

The development of this compound followed a typical preclinical drug discovery pipeline.

Conclusion

This compound is a highly potent and selective GLUT1 inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a valuable tool for investigating the role of GLUT1 in cancer metabolism and a potential candidate for further clinical development. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting cancer metabolism. For complete experimental details, the cited literature should be consulted.

References

- 1. A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of Bay-876: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective GLUT1 Inhibitor

Bay-876 has emerged as a highly potent and selective inhibitor of the glucose transporter 1 (GLUT1), a key mediator of glucose uptake in many cancer cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic research.

Core Mechanism of Action

This compound is an orally active small molecule that selectively inhibits GLUT1.[1][2] This transporter is frequently overexpressed in a wide range of human cancers and plays a critical role in the "Warburg effect," the metabolic shift towards aerobic glycolysis observed in tumor cells.[3] By blocking GLUT1-mediated glucose uptake, this compound effectively starves cancer cells of their primary energy source, leading to the inhibition of glycolysis, reduced cell proliferation, and induction of apoptosis.[4] The compound demonstrates remarkable selectivity for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4, minimizing off-target effects.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and anti-proliferative activity across various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| GLUT1 IC50 | 2 nM (0.002 µM) | Cell-free assay | [1][5] |

| Selectivity vs. GLUT2 | >130-fold | - | [1] |

| Selectivity vs. GLUT3 | >130-fold | - | [1] |

| Selectivity vs. GLUT4 | >130-fold | - | [1] |

| Hela-MaTu Glucose Uptake IC50 | 3.2 nM | Human cervical cancer | [7] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| SKOV-3 | Ovarian Cancer | 188 nM | [8] |

| OVCAR-3 | Ovarian Cancer | ~60 nM | [8] |

| HCT116 | Colorectal Cancer | Not specified (effective at 50-1000 nM) | [9] |

| DLD1 | Colorectal Cancer | Not specified (effective at 50-1000 nM) | [9] |

| COLO205 | Colorectal Cancer | Not specified (effective at 50-1000 nM) | [9] |

| LoVo | Colorectal Cancer | Not specified (effective at 50-1000 nM) | [9] |

| SCC47 | Head and Neck Squamous Carcinoma | Not specified (effective at 0.01-100 µM) | [10] |

| RPMI2650 | Head and Neck Squamous Carcinoma | Not specified (effective at 0.01-100 µM) | [10] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Ovarian Cancer (SKOV-3) | NSG Mice | 1.5-4.5 mg/kg/day, oral gavage for 28 days | Dose-dependent inhibition of tumorigenicity. 4.5 mg/kg/day reduced tumor volume by 68% and weight by 66%. | [1][8] |

| Hepatocellular Carcinoma (MHCC97-H) | Nude Mice | 5 mg/kg, oral gavage for 3 days | Inhibition of glucose uptake in tumor tissue as measured by microPET. | [2][11] |

| Colorectal Cancer (HCT116) | BALB/c-nu/nu Mice | Not specified | Tumor-inhibitory effects observed. | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Proliferation Assay (MTS Assay)

This protocol is adapted from studies on colorectal cancer cell lines.[3]

-

Cell Seeding: Human colorectal cancer cell lines (e.g., HCT116, DLD1, COLO205, LoVo) are seeded in 96-well plates at a density of 2 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound (e.g., 50 nM, 100 nM, 1000 nM) dissolved in DMSO and diluted in the appropriate cell culture medium. A vehicle control (DMSO) is run in parallel.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

MTS Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

-

Incubation and Measurement: Plates are incubated for 2 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader to determine cell viability.

Glycolysis and Lactate Production Assay

This protocol is based on experiments conducted with ovarian cancer cell lines.[1]

-

Cell Treatment: Ovarian cancer cells (e.g., SKOV-3, OVCAR-3) are treated with specified concentrations of this compound (e.g., 25-75 nM) for 24 hours.

-

Glycolysis Measurement: The rate of glycolysis is determined using a glycolysis assay kit according to the manufacturer's instructions. This typically involves measuring the extracellular acidification rate (ECAR).

-

Lactate Measurement: Lactate concentrations in the cell culture supernatants are measured. The values are normalized to the cell number.

Western Blot Analysis for GLUT1 and HIF-1α

This protocol is derived from studies on colorectal cancer cells under hypoxic conditions.[12]

-

Induction of Hypoxia (Optional): To mimic hypoxic conditions, cells can be treated with cobalt chloride (CoCl₂).

-

Cell Lysis: Cells are lysed using RIPA buffer.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA and then incubated with primary antibodies against GLUT1 and HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is a generalized representation from studies in ovarian and hepatocellular carcinoma models.[1][2][11]

-

Animal Model: Female immunocompromised mice (e.g., NSG or BALB/c-nu/nu), 4-6 weeks old, are used.

-

Tumor Cell Implantation: 5.0 x 10⁶ cancer cells (e.g., SKOV-3 or HCT116) in 100 µL of DMEM are subcutaneously implanted into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The mice are then randomized into control and treatment groups.

-

Drug Formulation and Administration: this compound is formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.[10] The drug is administered daily by oral gavage at specified doses (e.g., 1.5-4.5 mg/kg). The control group receives the vehicle only.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

-

Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., 28 days), mice are euthanized, and the final tumor volume and weight are determined.

Conclusion

This compound is a potent and highly selective GLUT1 inhibitor with significant anti-tumor activity in a range of preclinical cancer models. Its ability to specifically target the metabolic vulnerability of cancer cells makes it a promising candidate for further development as a targeted anti-cancer agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other GLUT1 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound | Semantic Scholar [semanticscholar.org]

- 5. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY‐876 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor this compound by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 11. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 12. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

BAY-876 Target Validation in Cancer Cells: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," a reliance on aerobic glycolysis even in the presence of ample oxygen. This metabolic shift necessitates a high rate of glucose uptake, which is primarily mediated by glucose transporters (GLUTs). Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is frequently overexpressed in a wide array of human cancers and its elevated expression often correlates with poor prognosis. This dependency on GLUT1-mediated glucose import presents a compelling therapeutic target.

BAY-876 has been identified as a potent and highly selective, orally active inhibitor of GLUT1.[1][2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Core Target: Glucose Transporter 1 (GLUT1)

GLUT1 is a facilitative glucose transporter responsible for the basal glucose uptake in many cell types. In cancer, its expression is often upregulated by oncogenic signaling pathways (e.g., PI3K/Akt/mTOR) and the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated in the hypoxic tumor microenvironment.[3][4][5] By increasing glucose import, GLUT1 fuels the high glycolytic rate required to produce ATP and the biosynthetic precursors necessary for rapid cell growth. Inhibition of GLUT1 is therefore hypothesized to starve cancer cells of their primary energy source, leading to metabolic crisis and cell death.

Quantitative Data Summary

The efficacy of this compound is underscored by its high potency and selectivity for GLUT1, as demonstrated in both biochemical and cell-based assays.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | IC50 Value | Selectivity vs. GLUT1 | Reference |

| GLUT1 | Cell-free | 2 nM | - | [1][2][6] |

| GLUT2 | Cell-free | 10.08 µM | >4700-fold | [2][7] |

| GLUT3 | Cell-free | 1.67 µM | >800-fold | [2][7] |

| GLUT4 | Cell-free | 0.29 µM | >130-fold | [1][2] |

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| SKOV-3 | Ovarian | Glycolysis | 25-75 nM (24h) | Dose-dependent decrease | [2] |

| OVCAR-3 | Ovarian | Glycolysis | 25-75 nM (24h) | Dose-dependent decrease | [2] |

| HEY | Ovarian | Glycolysis | 25-75 nM (24h) | Dose-dependent decrease | [2] |

| OVCAR-3 | Ovarian | Cell Viability (MTT) | IC50 ≈ 60 nM | Growth inhibition | [8] |

| SKOV-3 | Ovarian | Cell Viability (MTT) | IC50 = 188 nM | Growth inhibition | [8] |

| HCT116 | Colorectal | Cell Proliferation | Various (72h) | Inhibition of proliferation | [9] |

| COLO205 | Colorectal | Cell Proliferation | Various (72h) | Inhibition of proliferation | [9] |

| DLD1 | Colorectal | Cell Proliferation | Various (72h) | Inhibition of proliferation | [9] |

| SCC47 | Head and Neck | Cell Viability | 0.01-100 µM (24h) | Reduced cell viability | [2] |

| RPMI2650 | Head and Neck | Cell Viability | 0.01-100 µM (24h) | Reduced cell viability | [2] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage & Administration | Duration | Tumor Growth Inhibition | Reference |

| SKOV-3 | Ovarian | 1.5 - 4.5 mg/kg/day (gavage) | 28 days | Significant, dose-dependent | [1][2] |

| Ovarian PDX | Ovarian | 4.0 - 4.5 mg/kg/day | 28-30 days | 50-71% reduction | [8] |

| HCT116 | Colorectal | 2.0 - 4.0 mg/kg/day (oral) | 16 days | Significant volume decrease | [9] |

| MHCC97-H | Hepatocellular | 5 mg/kg/day (oral) | 3 days | Reduced 18F-FDG uptake | [6][10] |

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz)

Caption: GLUT1 signaling pathway under hypoxic and oncogenic stress.

Caption: General workflow for in vitro validation of this compound.

Caption: Logical flow from target inhibition to cellular outcome.

Detailed Experimental Protocols

Cell Viability / Proliferation Assay (MTS/MTT Method)

This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., SKOV-3, HCT116) are seeded into 96-well plates at a density of approximately 5,000 cells/well and incubated for 24 hours to allow for attachment.[9]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).[2][9]

-

Incubation: Cells are incubated with the compound for a specified period, typically 24 to 72 hours.[1][9]

-

Reagent Addition: After incubation, 20 µL of an MTS reagent (like CellTiter 96 AQueous One Solution) or MTT solution (5 mg/mL) is added to each well.[9][10]

-

Final Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[9][10]

-

Measurement: The absorbance is measured using a microplate reader at 490 nm.[10] Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated.

Glycolysis Assay (Lactate Production)

This assay quantifies the rate of glycolysis by measuring the concentration of lactate, a key end-product, in the culture medium.

-

Cell Culture and Treatment: Cells are seeded and treated with this compound as described for the viability assay, typically for 24 hours.[2]

-

Sample Collection: After treatment, the cell culture supernatant is collected.

-

Lactate Measurement: The lactate concentration in the supernatant is measured using a commercially available lactate assay kit or an enzymatic assay. The principle involves the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), coupled with the reduction of NAD+ to NADH.[11]

-

Detection: The resulting NADH is quantified by measuring the absorbance at 340 nm.[11]

-

Normalization: Lactate levels are often normalized to the total protein content or cell number in the corresponding wells. The glycolytic rate is then calculated and compared between treated and control groups.

Western Blot Analysis

This technique is used to detect changes in the protein levels of GLUT1 and HIF-1α following treatment with this compound.

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using RIPA buffer containing protease inhibitors.[10]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies against GLUT1, HIF-1α, and a loading control (e.g., β-Actin).[10]

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine relative protein expression.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., SKOV-3, HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., NSG or nude mice).[8][9]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into vehicle control and treatment groups.[9]

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80) and administered to the mice, typically by oral gavage, once daily at specified doses (e.g., 1.5, 2.0, 4.0, or 4.5 mg/kg).[2][9]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 16-28 days).[9]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (for Ki-67, GLUT1) or western blotting.[9]

Conclusion

The collective evidence provides a robust validation for GLUT1 as the primary target of this compound in cancer cells. This compound demonstrates nanomolar potency and high selectivity for GLUT1, effectively inhibiting glucose uptake and downstream glycolysis. This targeted inhibition of the primary metabolic pathway in many cancers leads to a dose-dependent reduction in cell proliferation and viability in vitro. Crucially, these effects translate to significant anti-tumor efficacy in vivo across multiple cancer xenograft models, including ovarian, colorectal, and hepatocellular carcinomas, at well-tolerated doses.[8][9][10] The data strongly supports the continued investigation of this compound as a novel, glycolysis-targeted anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 3. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prognostic impact of the combination of HIF‑1α and GLUT1 in patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate Concentration assay (LDH method) [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of BAY-876 in Glycolysis Inhibition

Abstract

Cancer cell metabolism is characterized by a high rate of aerobic glycolysis, a phenomenon known as the Warburg effect, which sustains the biosynthetic and energetic demands of rapid proliferation. A key protein facilitating this metabolic phenotype is the glucose transporter 1 (GLUT1), which is frequently overexpressed in a wide array of cancers and is associated with poor prognosis. This compound has emerged as a potent and highly selective, orally active inhibitor of GLUT1. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action in inhibiting glycolysis, its effects on cellular signaling pathways, and its anti-tumor activity. We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to serve as a critical resource for professionals in oncology research and drug development.

Introduction: Targeting Cancer Metabolism with this compound

The reliance of many tumors on glycolysis for energy production presents a strategic vulnerability for therapeutic intervention[1]. The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a primary facilitator of glucose uptake in these cancer cells. Its expression is often upregulated by factors prevalent in the tumor microenvironment, such as hypoxia, through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1][2]. This upregulation ensures a steady supply of glucose to fuel the high metabolic demands of the tumor.

This compound is a novel, small-molecule inhibitor designed to specifically target GLUT1[2][3]. It exhibits exceptional potency and selectivity, making it a valuable tool for studying the effects of GLUT1 inhibition and a promising candidate for cancer therapy[2][3][4]. By blocking the primary gate through which cancer cells acquire glucose, this compound effectively starves them of their preferred fuel source, leading to a cascade of metabolic consequences that inhibit tumor growth and survival[1][5][6].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-glycolytic effect through direct, high-affinity binding to the GLUT1 transporter, physically obstructing the passage of glucose into the cell. This action initiates a series of downstream cellular events.

-

Inhibition of Glucose Uptake and Glycolysis: By blocking GLUT1, this compound dose-dependently reduces intracellular glucose concentration. This directly inhibits the glycolytic pathway, leading to a significant decrease in the production of glycolytic intermediates, lactate, and ATP[1][7][8].

-

Energy Stress and AMPK Activation: The reduction in glycolysis-derived ATP can lead to cellular energy stress. This is often accompanied by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which senses an increased AMP:ATP ratio[1].

-

Metabolic Shift to Oxidative Phosphorylation (OXPHOS): In response to glycolytic inhibition, some cancer cells attempt to compensate by increasing their reliance on mitochondrial oxidative phosphorylation for ATP production[5][9]. This metabolic shift, however, is not always sufficient to meet the cell's energy demands and can have further consequences.

-

Increased Oxidative Stress and Apoptosis: The enhanced mitochondrial respiration can lead to an increase in the production of reactive oxygen species (ROS) as a byproduct[5][9]. Excessive ROS levels cause oxidative stress, damage cellular components, and can ultimately trigger programmed cell death, or apoptosis[5][9].

The signaling cascade initiated by this compound is visualized in the diagram below.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data regarding its potency, selectivity, and effects on various cell types.

Table 1: Potency and Selectivity of this compound

| Target | IC50 | Selectivity vs. GLUT1 | Reference |

| GLUT1 | 2 nM | - | [3][4][10][11][12] |

| GLUT2 | >2.6 µM | >1300-fold | [2][3] |

| GLUT3 | >1.6 µM | >800-fold | [2][3] |

| GLUT4 | >0.27 µM | >135-fold | [2][3] |

Table 2: In Vitro Effects of this compound on Cancer Cells

| Cell Line (Cancer Type) | Concentration | Effect | Reference |

| SKOV-3, OVCAR-3, HEY (Ovarian) | 25-50 nM | >50% inhibition of glycolysis and lactate production. | [1] |

| SKOV-3, OVCAR-3, HEY (Ovarian) | 75 nM | Dose-dependently decreased glycolytic rates. | [1] |

| HCT116, DLD1, COLO205, LoVo (Colorectal) | Various | Inhibited cell proliferation. | [5] |

| MDA-MB-231, 4T1 (Breast) | 0.625-10 µM | Potently inhibited glycolysis. | [13][14][15] |

| Hela-MaTu | 3.2 nM | IC50 for inhibition of glucose uptake. | [3] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Dose & Schedule | Outcome | Reference |

| Ovarian Cancer (SKOV-3 Xenograft) | 4.5 mg/kg/day for 28-30 days | 68% reduction in tumor volume; 66% reduction in tumor weight. | [1][16] |

| Ovarian Cancer (PDX models) | 4-4.5 mg/kg/day for 28-30 days | 50-71% decrease in final tumor volume and weight. | [1] |

| Hepatocellular Carcinoma (MHCC97-H Xenograft) | 5 mg/kg/day (oral) for 2 days | Significantly inhibited glucose uptake in tumor tissues. | [7] |

Table 4: Effects of this compound on Immune Cells

| Cell Type | Effect | Magnitude | Reference |

| Activated CD4+ T Cells | Attenuated glucose uptake | 41% reduction | [17][18][19] |

| Activated CD4+ T Cells | Reduced IFN-γ secretion | 20% reduction | [17][18] |

| Activated Macrophages | Attenuated glucose uptake | 15% reduction | [17][18][19] |

| Activated Macrophages | Reduced TNF secretion | 27% reduction | [17][18] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: In Vitro Glycolysis Rate Measurement (Seahorse XF Analyzer)

This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.

-

Cell Seeding: Seed cancer cells (e.g., SKOV-3, OVCAR-3) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 25-75 nM) or vehicle control (DMSO) and incubate for a specified period (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with bicarbonate-free Seahorse XF Base Medium supplemented with L-glutamine and incubate the plate at 37°C in a non-CO₂ incubator.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer sensor cartridge according to the manufacturer's instructions.

-

ECAR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer. Perform sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a competitive inhibitor of glycolysis) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.

-

Data Analysis: Normalize ECAR values to cell number or protein concentration. Compare the ECAR of this compound-treated cells to control cells to determine the percent inhibition of glycolysis[1].

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of proteins like GLUT1 and HIF-1α.

-

Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GLUT1, anti-HIF-1α) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed to quantify band intensity, normalized to the loading control[5][9].

Protocol 3: In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism. All animal experiments must be conducted following approved IACUC guidelines[1].

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2rg-null or BALB/c-nu/nu) to prevent rejection of human tumor cells[1][9].

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SKOV-3 or HCT116 cells) into the flank of each mouse[1][9].

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., at 4.5 mg/kg/day) to the treatment group. The control group receives the vehicle solution. Treatment is typically carried out for 3-4 weeks[1][16].

-

Monitoring: Monitor tumor volume (measured with calipers), body weight, and the general health of the mice regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or metabolic analysis)[7][8].

-

Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the therapeutic efficacy.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of GLUT1 that effectively disrupts the glycolytic metabolism central to the growth and survival of many cancer types[1][4][10]. By blocking glucose uptake, it triggers a cascade of events including energy crisis, a metabolic shift towards OXPHOS, increased oxidative stress, and ultimately, apoptosis[5][6][9]. Preclinical data from both in vitro and in vivo models robustly support its anti-tumor activity in cancers such as ovarian, colorectal, and hepatocellular carcinoma[1][5][7].

The development of this compound provides a powerful chemical probe to investigate the intricacies of cancer metabolism and validates GLUT1 as a therapeutic target. Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other agents, such as inhibitors of mitochondrial respiration or conventional chemotherapy, could overcome metabolic plasticity and prevent resistance[13][14][16].

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to GLUT1 inhibition will be crucial for clinical success.

-

Clinical Translation: While preclinical results are promising, the safety, tolerability, and efficacy of this compound must be rigorously evaluated in human clinical trials. As of now, there are no mentions of this compound in ongoing clinical trials in the provided search results[20][21].

References

- 1. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of this compound [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 5. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 8. A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tribioscience.com [tribioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor this compound on breast cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor this compound on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor this compound by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the effect of the GLUT-1 inhibitor this compound on T cells and macrophages | CoLab [colab.ws]

- 19. Characterization of the effect of the GLUT-1 inhibitor this compound on T cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

Preclinical Evaluation of Bay-876: A Technical Guide

Introduction

Bay-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), a protein responsible for facilitating glucose uptake into cells.[1][2] GLUT1 is often overexpressed in various cancer cells, which exhibit high glycolytic rates to support their rapid proliferation—a phenomenon known as the Warburg effect.[3][4] By blocking GLUT1-mediated glucose transport, this compound disrupts the energy supply to cancer cells, leading to metabolic stress, inhibition of cell growth, and induction of apoptosis.[3][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key data and detailing the experimental protocols used to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| GLUT1 Inhibition (IC50) | 2 nM (0.002 µM) | Not specified | [1][2][6] |

| Selectivity vs. GLUT2 | >100-fold (4700-fold) | Not specified | [1][4] |

| Selectivity vs. GLUT3 | >100-fold (800-fold) | Not specified | [1][4] |

| Selectivity vs. GLUT4 | >100-fold (135-fold) | Not specified | [1][4] |

| Growth Inhibition | Dose-dependent | SKOV-3, OVCAR-3 | [2] |

| Effect on Cell Viability | Dose-dependent decrease | SCC47, RPMI2650 | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosage | Administration | Treatment Duration | Outcome | Reference |

| NSG Mice | Ovarian Cancer (SKOV-3) | 1.5, 3, 4.5 mg/kg/day | Oral | 28 days | Dose-dependent inhibition of tumorigenicity | [2] |

| Nude Mice | Hepatocellular Carcinoma (MHCC97-H) | 5 mg/kg/day | Oral | 2 days | Inhibited glucose uptake in tumor tissues | [7] |

| Nude Mice | Hepatocellular Carcinoma (MHCC97-H) | Single dose (microcrystalline formulation) | Intratumoral injection | - | Sustained localized levels, inhibited glucose uptake and proliferation | [7] |

| BALB/c-nu/nu Mice | Colorectal Cancer (HCT116) | Not specified | Not specified | Not specified | Tumor-inhibitory effects, GLUT1 suppression | [3] |

| SCID Mice | Colon Cancer (LS174T) | 3 mg/kg/day | Oral (gavage) | 12 days | More effective tumor growth inhibition when combined with DBI-1 | [8] |

| Ovarian Cancer PDX models | Ovarian Cancer | 4-4.5 mg/kg/day | Not specified | 28-30 days | 50-71% decrease in final tumor volumes and weights | [9] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Reference |

| Rat | Clearance | Low | [1] |

| Volume of Distribution (Vss) | Moderate | [1] | |

| Terminal Half-life | 2.5 hours | [1] | |

| Oral Bioavailability (F%) | 85% | [1] | |

| Dog | Clearance | Low | [1] |

| Volume of Distribution (Vss) | Moderate | [1] | |

| Terminal Half-life | 22 hours | [1] | |

| Oral Bioavailability (F%) | 79% | [1] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on head and neck squamous cell carcinoma (HNSCC) cell lines.[6]

-

Cell Seeding: Plate HNSCC cells (e.g., SCC47, RPMI2650) in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 hours.[6] Include a vehicle control (e.g., DMSO).

-

Staining:

-

Remove the treatment media and gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% neutral buffered formalin for 10 minutes.

-

Wash the cells again with PBS.

-

Stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Solubilize the stain by adding a solubilization buffer (e.g., methanol or a solution of 0.1% sodium dodecyl sulfate in PBS) to each well.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot Analysis

This protocol is a general guide based on the analysis of protein expression in studies involving this compound.[3][7]

-

Protein Extraction:

-

Culture and treat cells as required for the experiment.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody overnight at 4°C. Examples of primary antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

3. In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound, based on studies in ovarian and colorectal cancer models.[2][3][8]

-

Animal Model: Use immunodeficient mice (e.g., female NOD-scid IL2rgnull (NSG) or BALB/c-nu/nu mice, 4-6 weeks of age).[2][3]

-

Cell Implantation:

-

Treatment:

-

Monitor the mice for tumor formation. When tumors reach a predetermined average volume (e.g., 100 mm³), randomize the mice into treatment and control groups.[8]

-

Administer this compound or a vehicle control. A common administration route is oral gavage, with doses ranging from 1.5 to 4.5 mg/kg/day.[2][8]

-

Treatment duration can vary, for example, from 12 to 28 consecutive days.[2][8]

-

-

Monitoring and Endpoints:

-

Measure tumor volumes (e.g., using the formula: Length x Width²/2) and mouse body weights every few days (e.g., every three days).[8]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Ex Vivo Analysis: The excised tumors can be fixed in formalin for immunohistochemistry (IHC) to assess protein expression (e.g., GLUT1, Ki-67) or for TUNEL assays to detect apoptosis.[3] Alternatively, tumors can be snap-frozen for Western blot analysis or other molecular assays.[3]

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues from in vivo studies.[3]

-

Tissue Preparation:

-

Fix excised tumor tissues in 10% neutral buffered formalin.

-

Embed the tissues in paraffin and cut them into thin sections.

-

Deparaffinize and rehydrate the tissue sections.

-

-

Permeabilization: Treat the sections with proteinase K to retrieve the antigenic epitopes.

-

Labeling:

-

Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using a fluorescent label, visualize the sections under a fluorescence microscope.

-

If using a biotinylated label, apply a streptavidin-HRP conjugate followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate, which can be visualized with a light microscope.

-

-

Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in a given area. An increased number of apoptotic cells in the this compound treatment group compared to the control group would indicate the induction of apoptosis.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GLUT1 inhibition by this compound induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 7. Frontiers | A Novel Microcrystalline this compound Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 8. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor this compound by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

BAY-876: A Technical Guide to Its High Selectivity for GLUT1

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). We will explore the quantitative data defining its selectivity, the experimental methodologies used for its characterization, and the molecular pathways it affects.

Quantitative Selectivity Profile of this compound

This compound was identified through a high-throughput screening of approximately 3 million compounds as a potent inhibitor of GLUT1.[1] It demonstrates exceptional selectivity for GLUT1 over other Class I glucose transporters, namely GLUT2, GLUT3, and GLUT4.[1][2][3] This high degree of selectivity is crucial, as the other transporters are involved in vital physiological processes that should not be inhibited.[1] The inhibitory potency (IC50) and selectivity factors are summarized below.

| Transporter Isoform | IC50 (nM) | Selectivity Fold vs. GLUT1 |

| GLUT1 | 2 | - |

| GLUT2 | ~9400 | >4700 |

| GLUT3 | ~1600 | >800 |

| GLUT4 | ~270 | >135 |

Table 1: Comparative inhibitory potency of this compound against GLUT isoforms. The IC50 for GLUT1 is reported as 2 nM (0.002 µM).[2][3] Selectivity folds are derived from reports of being >100-fold, >130-fold, and more specifically, 4700-fold, 800-fold, and 135-fold more selective for GLUT1 over GLUT2, GLUT3, and GLUT4, respectively.[2][3][4] The approximate IC50 values for GLUT2, GLUT3, and GLUT4 are calculated based on these selectivity factors.